molecular formula C22H24N6O2 B12698918 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- CAS No. 108612-73-3

4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-

Cat. No.: B12698918
CAS No.: 108612-73-3
M. Wt: 404.5 g/mol
InChI Key: KKFIBQLXVNJFKP-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde, such as 2-furanylmethyl aldehyde, under acidic conditions to form the benzimidazole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.

    Pyrimidinone Core Formation: The final step involves the formation of the pyrimidinone core through cyclization reactions involving urea or thiourea derivatives under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrimidinone and benzimidazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and piperidine rings.

    Reduction Products: Reduced forms of the benzimidazole moiety.

    Substitution Products: Alkylated or acylated derivatives of the pyrimidinone and benzimidazole rings.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical and biophysical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentofuranosyl-2,4(1H,3H)-pyridinedione
  • 1-Pentofuranosyl-2,4(1H,3H)-pyrimidinedione

Comparison

Compared to similar compounds, 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, benzimidazole, and piperidine rings in a single molecule provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

108612-73-3

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[1-[1-(furan-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N6O2/c1-26(21-23-11-8-20(29)25-21)16-9-12-27(13-10-16)22-24-18-6-2-3-7-19(18)28(22)15-17-5-4-14-30-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,25,29)

InChI Key

KKFIBQLXVNJFKP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CO4)C5=NC=CC(=O)N5

Origin of Product

United States

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